Holmium;indium - 12162-39-9

Holmium;indium

Catalog Number: EVT-15623702
CAS Number: 12162-39-9
Molecular Formula: HoIn
Molecular Weight: 279.748 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Holmium: Lanthanide series, rare earth metal.
  • Indium: Group 13 (boron group), post-transition metal.
Synthesis Analysis

Methods of Synthesis

Holmium and indium compounds can be synthesized through various methods:

  1. Hydrometallurgical Processes: This involves leaching ores with acids to extract metals. For instance, Holmium can be obtained from its ores using acidic solutions that dissolve the desired metal while leaving impurities behind .
  2. Reduction Techniques: Indium can be extracted from indium oxide using reduction with zinc or carbon at high temperatures, which reduces indium to its metallic form .
  3. Electrochemical Methods: Both elements can also be synthesized through electrolysis, where an electric current is passed through a solution containing their ions, leading to deposition on electrodes.

Technical Details

  • The extraction of Holmium typically requires complex separation techniques due to its occurrence alongside other lanthanides.
  • Indium extraction often involves refining processes that separate it from zinc and other associated metals.
Molecular Structure Analysis

Structure

The molecular structure of Holmium and indium compounds varies significantly based on their oxidation states:

  • Holmium Oxide (Ho₂O₃): Exhibits a cubic crystal structure.
  • Indium Oxide (In₂O₃): Typically forms a cubic structure known as bixbyite.

Data

  • Holmium Atomic Mass: Approximately 164.93 u.
  • Indium Atomic Mass: Approximately 114.82 u.
Chemical Reactions Analysis

Reactions

Holmium and indium undergo several notable chemical reactions:

  1. Holmium Reactions:
    • Reacts with oxygen to form Holmium oxide.
    • Can react with halogens to form halides (e.g., HoCl₃).
  2. Indium Reactions:
    • Forms indium oxides upon reaction with oxygen.
    • Reacts with acids to produce indium salts.

Technical Details

The reactions of Holmium often require elevated temperatures due to its stability in elemental form, while indium readily reacts at lower temperatures due to its softer nature.

Mechanism of Action

Process

The mechanisms underlying the reactivity of Holmium and indium involve electron transfer processes typical of transition metals:

  • Holmium Mechanism: Involves the transfer of electrons during oxidation-reduction reactions, particularly in its interaction with acids where it can lose electrons to form cations.
  • Indium Mechanism: Similar electron transfer occurs when indium reacts with acids or bases, allowing it to form stable ionic compounds.

Data

The oxidation states for Holmium vary from +3 to +6, while indium primarily exhibits +1 and +3 oxidation states.

Physical and Chemical Properties Analysis

Physical Properties

PropertyHolmiumIndium
AppearanceSilvery-whiteSilvery lustrous gray
Melting Point1470 °C156.6 °C
Boiling Point2700 °C2072 °C
Density8.80 g/cm³7.31 g/cm³

Chemical Properties

  • Holmium: Known for forming stable oxides and halides; exhibits paramagnetism.
  • Indium: Chemically similar to gallium; forms alloys easily and has low melting points.
Applications

Scientific Uses

  1. Holmium Applications:
    • Used in solid-state lasers for medical applications.
    • Employed as a dopant in materials for nuclear reactors due to its neutron absorption capabilities.
  2. Indium Applications:
    • Primarily utilized in electronics for making transparent conductive coatings (indium tin oxide).
    • Used in semiconductor technology and low-melting-point alloys for soldering applications.

Both elements are critical in advancing technology across various fields, including electronics, materials science, and medical applications.

Synthesis and Fabrication Methodologies of Holmium-Indium Compounds

Holmium-indium compounds represent an emerging class of functional materials where the unique magnetic and optical properties of holmium (Ho) are integrated with the semiconductor characteristics of indium (In)-based matrices. This section comprehensively examines advanced synthesis methodologies, reaction mechanisms, and structure-property relationships critical for tailoring these materials toward optoelectronic, photovoltaic, and catalytic applications.

Metallurgical Alloying Techniques for Holmium-Indium Systems

The synthesis of bulk Ho-In intermetallics employs high-temperature metallurgical techniques to overcome significant challenges posed by divergent element properties. Holmium (melting point: 1474°C) and indium (melting point: 157°C) exhibit substantial differences in volatility and melting behavior, necessitating precisely controlled alloying environments. Arc-melting under inert argon atmospheres represents the predominant methodology, where stoichiometric mixtures of pure metals undergo repeated melting cycles (typically 4-6 iterations) to ensure compositional homogeneity [8]. Post-alloying, extended annealing treatments between 300-500°C for 72-168 hours facilitate atomic ordering and stabilize equilibrium phases like HoIn₃ (AuCu₃-type cubic structure) and Ho₂In (hexagonal Fe₂P-type structure).

The phase formation mechanisms involve complex diffusion dynamics at the Ho-In interface, where indium’s low melting point creates a liquid-phase reaction medium that accelerates holmium dissolution. Quenching studies reveal that rapid solidification (<10² K/s cooling rates) yields metastable phases with refined microstructures, while slow cooling promotes intermetallic compound crystallization with grain sizes exceeding 50 μm. Contamination control remains critical due to holmium’s extreme oxygen affinity; oxygen levels >100 ppm induce oxide segregation at grain boundaries, degrading electronic properties. Advanced approaches utilize tantalum crucibles and zirconia gettering systems to maintain oxygen partial pressures below 10⁻¹⁰ atm during processing [8].

Table 1: Phase Formation in Holmium-Indium Alloys

Nominal CompositionProcessing ConditionsCrystalline PhasesLattice Parameters (Å)
HoIn₃1000°C anneal / 168 hrsCubic AuCu₃-typea=4.612±0.003
Ho₂In800°C anneal / 120 hrsHexagonal Fe₂P-typea=5.214, c=6.428
HoIn₂As-cast + 400°C/72 hrsCubic MgCu₂-typea=7.893±0.005

Chemical Vapor Deposition of Holmium-Doped Indium-Based Thin Films

Chemical vapor deposition (CVD) enables precise integration of holmium into indium oxide matrices for advanced transparent conducting oxides (TCOs) and photoanodes. The process hinges on specialized precursor chemistry where holmium β-diketonates (e.g., Ho(thd)₃, thd=2,2,6,6-tetramethyl-3,5-heptanedionate) couple with indium precursors like trimethylindium (InMe₃) or cyclopentadienyl complexes (InCp₃) [7] [8]. Advanced single-source precursors such as In[(SePiPr₂)₂N]₂Cl (aminodiselenophosphinate) enable simultaneous delivery of indium and chalcogen elements, with holmium doping achieved through gas-phase mixing with Ho(thd)₃ [5] [7].

Deposition occurs in low-pressure reactors (10⁻²–10 Torr) at 450-650°C, where precursor decomposition kinetics govern film stoichiometry. In-situ mass spectrometry reveals that holmium incorporation follows a temperature-dependent adsorption-desorption equilibrium, with optimal doping (2-4 at.%) achieved at 550°C. Higher temperatures induce holmium segregation as Ho₂O₃ clusters, while lower temperatures yield carbon-contaminated films. The resulting Ho:In₂O₃ films exhibit significant structural modifications versus undoped analogs:

  • Lattice Contraction: Ho³⁺ ionic radius (1.015 Å) < In³⁺ (0.92 Å) induces compressive strain, reducing lattice parameter by 0.5-0.8%
  • Bandgap Widening: Burstein-Moss shift increases bandgap from 3.75 eV (undoped) to 3.92 eV (4% Ho)
  • Morphological Control: Nanotubular structures form when deposited on sacrificial templates, achieving surface areas >120 m²/g [1]

Table 2: CVD Parameters for Holmium-Doped Indium Films

Precursor SystemSubstrate Temp (°C)Ho Content (at.%)Film StructureApplication Performance
InMe₃ + Ho(thd)₃ + O₂500-6001.5-3.2Nanocrystalline In₂O₃:HₒMobility: 45 cm²/V·s @ 90% T₅₅₀
In[(SePiPr₂)₂N]₂Cl + HoCl₃450-5000.8-2.1γ-In₂Se₃:Hₒ epitaxialPhotoresponse: 10³ gain @ 630 nm
InCp₃ + Ho(tmhd)₃ + H₂O550-6503.0-4.5Mesoporous nanotubesDSSC efficiency: 1.4% vs. 0.5% undoped [1]

Solid-State Reaction Mechanisms in Ternary Ho-In-X Composites

Ternary holmium-indium composites (Ho-In-X; X=O, S, Se, Sb) synthesized via solid-state reactions exhibit complex defect-mediated formation mechanisms. For oxide systems (HoInO₃), stoichiometric mixtures of Ho₂O₃ and In₂O₃ powders undergo mechanochemical activation (high-energy ball milling, 400 rpm, 10 hrs) before reactive sintering at 1300-1500°C. The reaction proceeds through sequential stages:

  • Interface Nucleation (25-800°C): Ho³⁺ diffusion into In₂O₃ lattice forms a solid solution Ho:In₂O₃
  • Phase Separation (800-1100°C): Oxygen vacancy ordering triggers perovskite nucleation
  • Crystallite Growth (>1100°C): Epitaxial consolidation into single-phase orthorhombic HoInO₃

Holmium doping induces profound defect chemistry modifications in indium matrices. In Ho:In₂O₃, charge compensation occurs via oxygen vacancy (V_O^••) formation:

[ \ce{2Ho2O3 ->[\text{In2O3}] 4Ho{In}^• + VO^{••} + 3O_O^x} ]

These vacancies enhance n-type conductivity initially (≤2% Ho), but higher doping (>4%) promotes Ho-O-Ho cluster formation, decreasing carrier mobility from 120 to 18 cm²/V·s. Similar mechanisms operate in chalcogenide systems; Ho:InSb exhibits reduced thermal conductivity (45% @ 300K) due to holmium-induced phonon scattering, making it promising for thermoelectrics [4] [8].

Solution-Phase Synthesis of Holmium-Indium Chalcogenide Nanostructures

Wet-chemical methods enable low-temperature fabrication of holmium-doped indium chalcogenides with controlled quantum confinement effects. For Ho:CuInS₂, chemical bath deposition employs copper(I) iodide, indium(III) chloride, holmium nitrate, and thiourea in triethanolamine (TEA)-complexed aqueous solutions at 80±2°C [3]. Holmium incorporation (0.5-3 mol%) occurs through adsorption-controlled growth, where Ho³⁺ ions adsorb onto developing (112) crystal planes, modifying nucleation kinetics. This yields cubic chalcopyrite nanocrystals (12-18 nm) with remarkable properties:

  • Bandgap Engineering: Increased from 1.55 eV (undoped) to 2.2 eV (3% Ho) via quantum size effects
  • Photoconductive Gain: ~2.6×10⁴ due to holmium-induced trap states prolonging carrier lifetimes
  • Enhanced Transmittance: >90% in 540-620 nm range, critical for solar cell window layers

For selenide systems, solvothermal synthesis in ethylenediamine at 180°C produces Ho:In₂Se₃ nanoplates (thickness: 8-15 nm). Holmium (1-2 at.%) substitutes indium sites, creating lattice strain that bends energy bands and enhances visible-light absorption 300% versus unmodified In₂Se₃. These nanostructures demonstrate exceptional photocatalytic dye degradation (>90% methylene blue in 45 min) attributed to holmium’s upconversion capability generating hot electrons under visible irradiation [3] [4].

Table 3: Solution-Synthesized Holmium-Indium Nanostructures

CompositionMorphologySynthesis MethodKey PropertiesOptical Features
Ho:CuInS₂ (2%)Cubic nanocrystalsChemical bath, 80°CPhotoconductive gain: 2.6×10⁴Bandgap: 2.2 eV; PL@630 nm (IR)
Ho:In₂Se₃ (1.5%)Hexagonal nanoplatesSolvothermal, 180°CPhotocatalytic efficiency: 90% @ 45 minVisible absorption ↑ 300%
Ho:In₂O₃ (3%)Mesoporous spheresSol-gel auto-combustionSurface area: 185 m²/gBandgap: 3.92 eV; UV-active

Properties

CAS Number

12162-39-9

Product Name

Holmium;indium

IUPAC Name

holmium;indium

Molecular Formula

HoIn

Molecular Weight

279.748 g/mol

InChI

InChI=1S/Ho.In

InChI Key

XNOJFNKAQPWLKV-UHFFFAOYSA-N

Canonical SMILES

[In].[Ho]

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